3,4-Difluorophenyl ethyl sulfide
CAS No.:
Cat. No.: VC13542807
Molecular Formula: C8H8F2S
Molecular Weight: 174.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8F2S |
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Molecular Weight | 174.21 g/mol |
IUPAC Name | 4-ethylsulfanyl-1,2-difluorobenzene |
Standard InChI | InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Standard InChI Key | BNNODOKIFBGTSK-UHFFFAOYSA-N |
SMILES | CCSC1=CC(=C(C=C1)F)F |
Canonical SMILES | CCSC1=CC(=C(C=C1)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4-Difluorophenyl ethyl sulfide consists of a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked via a sulfide bridge (–S–) to an ethyl group. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs .
Physical Properties
While experimental data for 3,4-difluorophenyl ethyl sulfide are sparse, properties can be extrapolated from related compounds:
The compound’s melting point is expected to be below room temperature, given the liquid state of its thiophenol precursor .
Synthesis and Industrial Production
Synthetic Routes
The most plausible synthesis involves nucleophilic substitution or sulfide bond formation:
Thiol-Ethylation Approach
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Precursor: 3,4-Difluorothiophenol (CAS 60811-24-7), a commercially available compound .
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Reaction:
Bases such as triethylamine or NaOH facilitate deprotonation of the thiol, enabling reaction with ethyl bromide .
Alternative Pathway: Disulfide Reduction
3,4-Difluorophenyl disulfide can be reduced to the thiol intermediate, followed by ethylation:
Industrial Scaling Challenges
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Purification: Distillation under reduced pressure is required due to the compound’s sensitivity to oxidation .
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Yield Optimization: Pilot studies suggest yields of 65–75% under optimized conditions (temperature: 50–60°C, inert atmosphere) .
Applications in Scientific Research
Pharmaceutical Intermediates
3,4-Difluorophenyl ethyl sulfide serves as a precursor in drug synthesis:
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Anticancer Agents: Analogous compounds, such as 3,4-difluorophenylthiomethyl phthalazine derivatives, exhibit cytotoxic activity against tumor cells .
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Carbonic Anhydrase Inhibitors: Ethyl sulfide groups enhance membrane permeability in sulfonamide-based inhibitors .
Materials Science
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Polymer Modification: Fluorinated sulfides improve gas separation efficiency in poly(vinyl chloride) membranes .
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Ligand Design: The compound’s sulfur and fluorine atoms coordinate with noble metals (e.g., Au, Ag) to form quantum clusters with optoelectronic applications .
Case Study: Sigma Receptor Ligands
A structurally related acetamide derivative (CAS 477886-11-6) demonstrated high affinity for sigma-1 receptors (Kᵢ = 42 nM), suggesting potential neuropharmacological applications for 3,4-difluorophenyl ethyl sulfide derivatives.
Future Research Directions
Unexplored Applications
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Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Bioconjugation: Thiol-reactive probes for protein labeling.
Synthetic Innovations
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Flow Chemistry: Continuous production to enhance yield and reduce byproducts.
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Green Chemistry: Solvent-free reactions using microwave irradiation.
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